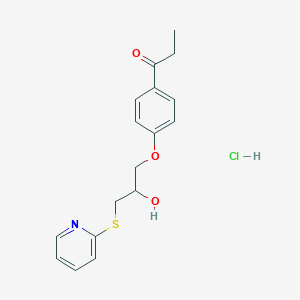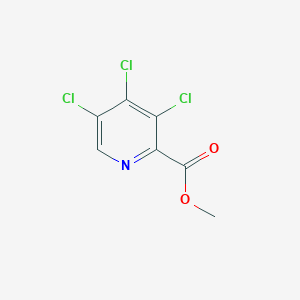
1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C17H20ClNO3S and its molecular weight is 353.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of derivatives with potential receptor antagonistic activity illustrates the chemical versatility and potential applications in medicinal chemistry. One study describes the design and synthesis of derivatives with α1 receptor antagonistic activity, highlighting the methodological approach to modifying pyridine derivatives for specific biological activities (J. Hon, 2013).
- Another study explored the S-pixyl group as an efficient photocleavable protecting group for primary alcohols, demonstrating the utility in protecting deoxyribonucleosides. This showcases the application of such compounds in facilitating the synthesis and manipulation of nucleic acid derivatives (M. Coleman & M. Boyd, 1999).
Pharmacological Applications
- Compounds structurally similar to the query show pharmacological potential. For instance, the characterization of κ-opioid receptor antagonists demonstrates the therapeutic potential of such compounds in treating depression and addiction disorders, suggesting that structurally related compounds could be explored for similar pharmacological targets (S. Grimwood et al., 2011).
Biosensors and Diagnostic Applications
- Research on sequence-selective biosensors for DNA, utilizing electroactive hybridization indicators, highlights the potential for using such chemical structures in developing tools for genetic analysis and diagnostics. The creation of sequence-selective DNA sensors using immobilized oligonucleotides demonstrates the application of these compounds in biotechnology and medical diagnostics (K. M. Millan & S. Mikkelsen, 1993).
Novel Syntheses and Material Science
- Studies involving the synthesis of structurally diverse libraries through alkylation and ring closure reactions, using ketonic Mannich bases derived from thiophene, indicate the wide-ranging applications of such compounds in creating diverse chemical libraries for further pharmacological or material science research (G. Roman, 2013).
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S.ClH/c1-2-16(20)13-6-8-15(9-7-13)21-11-14(19)12-22-17-5-3-4-10-18-17;/h3-10,14,19H,2,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHRZZISWGHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2986620.png)
![Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2986621.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-triazol-1-yl)propanoic acid](/img/structure/B2986625.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2986627.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2986631.png)

![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)
![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2986639.png)
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2986640.png)
![N-[(2-chlorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2986641.png)
![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)

